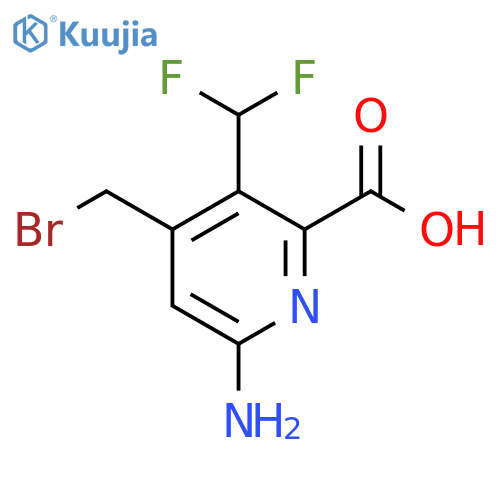

Cas no 1804725-32-3 (6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid)

1804725-32-3 structure

商品名:6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid

CAS番号:1804725-32-3

MF:C8H7BrF2N2O2

メガワット:281.054188013077

CID:4810360

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid

-

- インチ: 1S/C8H7BrF2N2O2/c9-2-3-1-4(12)13-6(8(14)15)5(3)7(10)11/h1,7H,2H2,(H2,12,13)(H,14,15)

- InChIKey: GMWBRPVNSZTDNN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(N)N=C(C(=O)O)C=1C(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 243

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 76.2

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064105-1g |

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid |

1804725-32-3 | 97% | 1g |

$1,579.40 | 2022-04-01 |

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1804725-32-3 (6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量